molecular formula C6H11IN2O2 B14011234 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide CAS No. 6267-46-5

2-Iodo-n-(propan-2-ylcarbamoyl)acetamide

Cat. No.: B14011234
CAS No.: 6267-46-5
M. Wt: 270.07 g/mol
InChI Key: BGXCISHKTSVLSB-UHFFFAOYSA-N
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Description

2-Iodo-n-(propan-2-ylcarbamoyl)acetamide: is an organic compound with the molecular formula C₆H₁₁IN₂O₂. It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by an iodine atom, and the nitrogen atom is substituted with a propan-2-ylcarbamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide typically involves the iodination of an appropriate precursor. One common method is the reaction of acetamide with iodine and a suitable base, followed by the introduction of the propan-2-ylcarbamoyl group. The reaction conditions often include:

    Solvent: Acetonitrile or dichloromethane

    Temperature: Room temperature to 50°C

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Acetamide, iodine, propan-2-ylamine

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or chromatography to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Thiols (e.g., cysteine), amines (e.g., methylamine), under mild conditions (room temperature, neutral pH)

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, under acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride, under anhydrous conditions

Major Products:

    Substitution: Thiol-substituted acetamides, amine-substituted acetamides

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

Scientific Research Applications

Chemistry: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

Biology: The compound is employed in biochemical studies to modify proteins and peptides. It is used to alkylate cysteine residues, preventing the formation of disulfide bonds and stabilizing protein structures.

Medicine: In medical research, this compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

2-Iodo-n-(propan-2-ylcarbamoyl)acetamide exerts its effects primarily through the alkylation of thiol groups in proteins and peptides. The iodine atom acts as an electrophile, reacting with the nucleophilic thiol group of cysteine residues. This covalent modification prevents the formation of disulfide bonds, thereby altering the protein’s structure and function. The compound’s mechanism of action involves:

    Molecular Targets: Cysteine residues in proteins

    Pathways Involved: Disruption of disulfide bond formation, inhibition of enzyme activity

Comparison with Similar Compounds

    Iodoacetamide: Similar structure but lacks the propan-2-ylcarbamoyl group. Used for similar applications in protein modification.

    Chloroacetamide: Contains a chlorine atom instead of iodine. Less reactive compared to iodoacetamide.

    Bromoacetamide: Contains a bromine atom instead of iodine. Intermediate reactivity between chloroacetamide and iodoacetamide.

Uniqueness: 2-Iodo-n-(propan-2-ylcarbamoyl)acetamide is unique due to the presence of the propan-2-ylcarbamoyl group, which enhances its reactivity and specificity towards certain biological targets. This makes it a valuable tool in biochemical and medical research.

Properties

CAS No.

6267-46-5

Molecular Formula

C6H11IN2O2

Molecular Weight

270.07 g/mol

IUPAC Name

2-iodo-N-(propan-2-ylcarbamoyl)acetamide

InChI

InChI=1S/C6H11IN2O2/c1-4(2)8-6(11)9-5(10)3-7/h4H,3H2,1-2H3,(H2,8,9,10,11)

InChI Key

BGXCISHKTSVLSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC(=O)CI

Origin of Product

United States

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